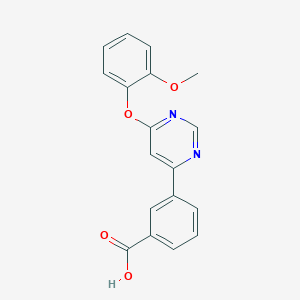

3-(6-(2-Methoxyphenoxy)pyrimidin-4-yl)benzoic acid

Description

Properties

IUPAC Name |

3-[6-(2-methoxyphenoxy)pyrimidin-4-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c1-23-15-7-2-3-8-16(15)24-17-10-14(19-11-20-17)12-5-4-6-13(9-12)18(21)22/h2-11H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSWQYQVXLRSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=NC=NC(=C2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(2-Methoxyphenoxy)pyrimidin-4-yl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-(2-Methoxyphenoxy)pyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the pyrimidine ring can produce a dihydropyrimidine compound.

Scientific Research Applications

3-(6-(2-Methoxyphenoxy)pyrimidin-4-yl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(6-(2-Methoxyphenoxy)pyrimidin-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key structural analogs and their differences are summarized below:

Key Observations :

- Substituent Type: The target compound’s 2-methoxyphenoxy group is less electron-withdrawing than trifluoromethyl or trifluoromethoxy groups in analogs . This may reduce metabolic stability but improve solubility compared to highly fluorinated derivatives.

- Positional Effects : Substitution at the pyrimidine 4-position (vs. 2- or 6-) alters steric and electronic interactions, influencing binding to biological targets like kinases .

Physicochemical Properties

Solubility and Lipophilicity

- Target Compound: The 2-methoxyphenoxy group enhances lipophilicity (predicted logP ~2.8) compared to unsubstituted analogs. However, the benzoic acid moiety improves aqueous solubility at physiological pH.

- Trifluoromethyl Analogs : Compounds like 3-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid exhibit higher logP values (~3.5) due to the CF₃ group, reducing solubility .

Stability

- Hydrolytic Stability : The ether linkage in the target compound (C–O–C) is less prone to hydrolysis than amide or ester bonds in analogs like GNF-2-deg-BUMP .

- Metabolic Stability : Fluorinated analogs (e.g., trifluoromethoxy derivatives) resist oxidative metabolism better than methoxy-substituted compounds .

Kinase Inhibition

- Target Compound: While specific data are unavailable, structurally related pyrimidinyl benzoic acids (e.g., ’s 3-{[2-(trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid) inhibit kinases like FGFR or Bcr-Abl . The 2-methoxyphenoxy group may modulate selectivity for lipid kinases.

- Trifluoromethoxy Analogs : ’s compound showed intermediate yields (78%) and was used to synthesize bioactive amides targeting allosteric sites .

- Bipyrimidine Derivatives: N-substituted sulfonamides () demonstrate nanomolar potency against endothelin receptors, suggesting the target compound’s bipyrimidine analogs could have similar applications .

Antibacterial/Antiviral Activity

- Pyrimidinyl benzoic acids in were intermediates for broad-spectrum agents, though the target compound’s activity remains unstudied .

Biological Activity

Overview

3-(6-(2-Methoxyphenoxy)pyrimidin-4-yl)benzoic acid is an organic compound with the molecular formula and a molecular weight of 322.31 g/mol. It features a unique substitution pattern that enhances its potential for specific interactions with biological targets, making it a valuable compound for pharmaceutical research and development.

The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The methoxyphenoxy group may facilitate enhanced binding affinity, leading to modulation of biological pathways. This interaction can result in various pharmacological effects, including anti-inflammatory, anticancer, and antiviral activities.

Biological Activities

-

Anticancer Activity :

- The compound has shown promising results in inhibiting cancer cell proliferation. In a study involving several derivatives, compounds with methoxyphenyl substitutions demonstrated significant cytotoxicity against various cancer cell lines.

- For instance, derivatives similar to this compound exhibited IC50 values ranging from 15.7 to 33.9 µM against breast cancer cell lines (MDA-MB-231) .

-

Antiviral Activity :

- Molecular docking studies suggest that derivatives of this compound may exhibit antiviral properties by interacting with viral proteins. For example, certain derivatives displayed inhibition rates of over 50% against influenza virus in plaque inhibition assays .

- The binding interactions were characterized by hydrogen bonding and pi-pi stacking with key amino acids in the viral polymerase complex, indicating a potential mechanism for antiviral efficacy.

-

Enzyme Inhibition :

- The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. The presence of the pyrimidine moiety is believed to enhance its inhibitory activity against certain kinases and other enzymes .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to the methoxyphenoxy group significantly influence its biological activity. Compounds with different substituents on the phenyl ring showed varied potency against cancer cells, highlighting the importance of electronic and steric factors in determining biological efficacy .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of selected compounds related to this compound:

Case Studies

-

Case Study on Anticancer Properties :

A study evaluated the anticancer effects of several methoxyphenyl derivatives on SH-SY5Y (neuroblastoma) and MDA-MB-231 (breast cancer) cell lines using MTT assays. The most active compounds induced apoptosis through intrinsic pathways by modulating BAX and Bcl-2 protein expressions, showcasing their therapeutic potential against cancer . -

Case Study on Antiviral Mechanisms :

Research involving molecular docking simulations demonstrated that certain derivatives could effectively bind to influenza virus polymerase proteins, suggesting a novel approach for developing antiviral agents targeting these proteins .

Q & A

Q. What are the standard synthetic routes for 3-(6-(2-Methoxyphenoxy)pyrimidin-4-yl)benzoic acid?

- Methodological Answer : Synthesis typically involves multi-step protocols. A pyrimidine core is first functionalized via nucleophilic aromatic substitution or Suzuki coupling. For example:

Condensation and cyclization : React 2-methoxyphenol with a halogenated pyrimidine intermediate (e.g., 4-chloro-6-substituted pyrimidine) under basic conditions (e.g., Cs₂CO₃ in acetone at reflux) to introduce the phenoxy group .

Carboxylic acid introduction : Use 4-hydroxybenzoic acid derivatives in coupling reactions, followed by deprotection or hydrolysis to yield the final benzoic acid moiety .

Example reaction conditions: Reflux in acetone with cesium carbonate for 16–24 hours, achieving yields of 65–85% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Identifies substitution patterns. For instance, the methoxy proton (OCH₃) appears as a singlet at δ 3.86 in DMSO-d₆ .

- HPLC-MS : Confirms purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 379.3) .

- FT-IR : Validates carboxylic acid (C=O stretch at ~1680–1700 cm⁻¹) and aromatic C-O bonds (1250–1300 cm⁻¹) .

Q. What solvents or conditions optimize solubility for biological assays?

- Methodological Answer : The compound exhibits limited aqueous solubility due to its aromatic and carboxylic acid groups. Use polar aprotic solvents (e.g., DMSO) for stock solutions. For in vitro studies:

- Dilution buffer : Phosphate-buffered saline (PBS, pH 7.4) with ≤1% DMSO.

- Sonication : 10–15 minutes at 40°C improves dispersion .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrimidine functionalization be addressed?

- Methodological Answer : Regioselectivity in pyrimidine substitution is influenced by electronic and steric factors. Strategies include:

- Directing groups : Use transient protecting groups (e.g., Boc) to block undesired positions .

- Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 100°C, 30 minutes) while reducing side products .

- Catalytic systems : Pd/C or CuI-mediated cross-coupling for precise C-O bond formation .

Q. What computational tools predict binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Models interactions with enzymes (e.g., kinases) using the pyrimidine core as a hinge-binding motif .

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify reactive sites (e.g., carboxylate group for hydrogen bonding) .

Example: Docking scores of −9.2 kcal/mol suggest strong affinity for ATP-binding pockets .

Q. How do structural modifications impact its pharmacokinetic profile?

- Methodological Answer :

- LogP optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce hydrophobicity. A trifluoromethyl analog showed improved LogP (2.1 vs. 3.5 for the parent compound) .

- Metabolic stability : Replace the methoxy group with a methylsulfone to reduce CYP450-mediated oxidation, as demonstrated in hepatic microsome assays (t₁/₂ increased from 1.5 to 4.2 hours) .

Research Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.